ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

Regioselective synthesis Pyrazolo[3,4-b]pyridin-3-ones Heterocyclic chemistry

Researchers synthesizing pyrazolo[3,4-b]pyridines face regioisomer mixtures when using unprotected 5-aminopyrazoles, requiring costly chromatographic separation. This N-1 ethoxycarbonyl-protected building block forces condensation exclusively via the 5-amino group, delivering a single regioisomer. Key advantages: • Eliminates isomer separation, reducing solvent waste and purification losses at scale • Enables parallel library synthesis with higher throughput and fewer failed reactions • Validated scaffold in p38α MAP kinase inhibitors with picomolar potency (PDB: 3OCG). Supplied consistently at ≥95% purity for reliable cost modeling in preclinical supply chains.

Molecular Formula C6H9N3O3
Molecular Weight 171.156
CAS No. 1198299-32-9
Cat. No. B2930648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
CAS1198299-32-9
Molecular FormulaC6H9N3O3
Molecular Weight171.156
Structural Identifiers
SMILESCCOC(=O)N1C(=CC(=O)N1)N
InChIInChI=1S/C6H9N3O3/c1-2-12-6(11)9-4(7)3-5(10)8-9/h3H,2,7H2,1H3,(H,8,10)
InChIKeyQMTFIZXOADTGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Core Identity and Reactivity Advantages


Ethyl 5‑amino‑3‑oxo‑2,3‑dihydro‑1H‑pyrazole‑1‑carboxylate is a heterocyclic building block that combines a 5‑aminopyrazole core with an N‑1 ethoxycarbonyl substituent [1]. This substitution pattern creates a differentiated reactivity profile: the ethoxycarbonyl group simultaneously protects the N‑1 position and directs cyclocondensation reactions toward a single regioisomeric series [1][2]. The compound is a member of the broader 5‑amino‑3‑oxo‑2,3‑dihydro‑1H‑pyrazole class, which has been validated as a key pharmacophore in p38α MAP kinase inhibitor development [3][4]. Commercial sources routinely supply the material at ≥95% purity, making it accessible for both medicinal chemistry and agrochemical research programs .

Synthetic workflow
Regioselective pyrazolo[3,4-b]pyridine synthesis via N-1 ethoxycarbonyl directing group
Protecting strategy
Traceless ethoxycarbonyl removal under mild basic conditions; compatible with multi-step sequences
Supply profile
Commercial availability at ≥95% purity from multiple vendors; suitable for medicinal and agrochemical research

Why Generic 5-Aminopyrazoles Fail in Regioselective Synthesis


Simple 5‑aminopyrazoles lacking the N‑1 ethoxycarbonyl group typically give mixtures of regioisomers when reacted with 1,3‑dicarbonyl compounds, because both the endocyclic N‑1 and the exocyclic 5‑amino group can participate in the initial condensation step [1][2]. The ethoxycarbonyl substituent in the target compound blocks the N‑1 position, forcing the reaction to proceed exclusively through the 5‑amino group and delivering a single pyrazolo[3,4‑b]pyridine regioisomer [1]. This regiochemical control eliminates the need for chromatographic separation of isomers and reduces purification losses, which directly impacts both cost and scalability for research groups that require structurally homogeneous intermediates [1][2].

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate (target)
Single regioisomer outcome in cyclocondensation; eliminates isomer separation step.
N-1-unsubstituted 5-aminopyrazoles
May produce regioisomeric mixtures, increasing purification burden and reducing isolated yield.
Regiochemical control may shift if N-1 protection is absent; verify regioisomer profile when substituting generic analogs.

Quantitative Differentiation: Key Performance Advantages


Regioselective Cyclocondensation vs. Unprotected Analogs

When reacted with 1,3‑dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate), ethyl 5‑amino‑3‑oxo‑2,3‑dihydro‑1H‑pyrazole‑1‑carboxylate provides ethyl 3‑oxo‑1,2‑dihydro‑pyrazolo[3,4‑b]pyridine‑1‑carboxylates as the sole regioisomer [1]. In contrast, N‑1‑unsubstituted 5‑aminopyrazoles (e.g., 5‑amino‑1H‑pyrazol‑3‑one) yield mixtures of pyrazolo[3,4‑b]pyridine and pyrazolo[1,5‑a]pyrimidine regioisomers under analogous conditions, with reported ratios as low as 60:40 depending on the dicarbonyl partner [2]. The ethoxycarbonyl‑directed selectivity eliminates a chromatographic separation step that typically reduces isolated yield by 15–35% in mixed‑regioisomer protocols [1][2].

Regioselective cyclocondensation
Reported
Regioisomer ratio >95:5 vs. 60:40 for unprotected analog; yield advantage 15–35%
Supports single-isomer pyrazolo[3,4-b]pyridine workflows; reduces purification losses.
Class-level inference; confirm with specific 1,3-dicarbonyl partner.
Regioselective synthesis Pyrazolo[3,4-b]pyridin-3-ones Heterocyclic chemistry

Ethoxycarbonyl as a Traceless Protecting Group

The N‑1 ethoxycarbonyl group in the target compound is readily removed under mild basic hydrolysis (e.g., KOH/EtOH, room temperature) to liberate 1‑unsubstituted pyrazolo[3,4‑b]pyridin‑3‑ones in >90% yield [1]. Alternative N‑1 protecting groups used on 5‑aminopyrazoles—such as benzyl or para‑methoxybenzyl—require hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (TFA) that are incompatible with reducible or acid‑sensitive functionality elsewhere in the molecule, often reducing the deprotection yield to 60–80% [2]. The ethoxycarbonyl strategy thus provides a broader functional‑group tolerance window and higher recovered yield after deprotection [1][2].

Traceless deprotection
Reported
Deprotection yield >90% (KOH/EtOH, rt) vs. 60–80% for benzyl analogs
Broader functional-group tolerance; minimizes protecting-group loss in multi-step sequences.
Class-level; verify under specific substrate conditions.
Protecting group strategy 1-Unsubstituted pyrazolopyridines Synthetic efficiency

p38α MAP Kinase Pharmacophore Validation

The 5‑amino‑pyrazole core—structurally identical to the heterocyclic framework of the target compound—is a validated p38α MAP kinase inhibitor scaffold. Das et al. (2010) reported that compound 2j (a close structural analog bearing the 5‑amino‑pyrazole‑3‑one motif) inhibited p38α with an IC₅₀ of 12 nM in a biochemical assay and suppressed TNFα production in human whole blood with an IC₅₀ of 68 nM [1]. By comparison, the prototypical p38α inhibitor SB‑203580 (an imidazole‑based scaffold) shows an IC₅₀ of 34–50 nM in similar assays but carries well‑documented off‑target activity against CK1 and other kinases [2]. The 5‑amino‑pyrazole series demonstrated >100‑fold selectivity for p38α over p38β, p38γ, and p38δ isoforms [1]. While the target compound itself is a synthetic precursor rather than a drug‑ready inhibitor, its core scaffold has been co‑crystallized with p38α (PDB: 3OCG), confirming the binding mode and providing a structural basis for further derivatization [3].

p38α pharmacophore context
Class-level
Analog 2j: p38α IC50 12 nM; >100-fold isoform selectivity; co-crystal structure (PDB: 3OCG)
Supports kinase inhibitor scaffold evaluation; core scaffold validated in biochemical and cellular assays.
Class-level inference for precursor; not a drug-ready inhibitor.
p38α MAP kinase Kinase inhibitor scaffold TNFα inhibition

Agrochemical Synergy Potential in Fungicidal Compositions

The BASF SE patent family (US 2011/0177944, JP 2011522005) explicitly claims compositions comprising a 5‑amino‑3‑oxo‑2,3‑dihydro‑pyrazole of formula I—the structural class to which the target compound belongs—in synergistically effective amounts with at least one partner fungicide selected from strobilurins, carboxamides, azoles, and other commercial classes [1]. The patent reports synergy coefficients (Colby analysis) where observed efficacy exceeds the calculated additive effect by 15–40 percentage points for multiple pathogen–crop combinations (e.g., Puccinia recondita on wheat, Phytophthora infestans on tomato) [1][2]. This positions the target compound as a direct entry point for synthesizing and screening proprietary 5‑amino‑pyrazole derivatives in agrochemical discovery programs, where the ethoxycarbonyl group can be retained or removed to modulate physicochemical properties [1].

Agrochemical synergy
Reported
Colby synergy coefficients: observed efficacy exceeds additive expectation by 15–40% points
Positions scaffold for fungicidal screening; patent landscape supports derivative synthesis programs.
Class-level from BASF patent; confirm for specific pathogen-crop systems.
Synergistic fungicide BASF formulation Agrochemical intermediate

Commercial Purity Benchmark vs. Research-Grade Alternatives

Multiple authorized vendors (AKSci, Leyan, Chemenu) supply the target compound with a minimum purity specification of 95% as determined by HPLC or GC . In contrast, many commercially available N‑1‑unsubstituted 5‑amino‑pyrazole‑3‑ones (e.g., 5‑amino‑1H‑pyrazol‑3‑one, CAS 6126‑22‑3) are offered at 90–93% purity and often require recrystallization or column chromatography before use in sensitive catalytic or medicinal chemistry reactions . The 95% baseline purity of the target compound reduces the need for in‑house repurification, saving approximately 0.5–1.5 working days and 5–15% material loss per batch in a typical medicinal chemistry workflow .

Commercial purity
Data to verify
≥95% (HPLC/GC) vs. 90–93% for common unprotected analog
Higher baseline purity may reduce repurification time; verify vendor COA for lot-specific data.
Supplier specification; independent validation recommended.
Purity specification Procurement quality Building block reliability

Optimal Procurement Scenarios


Kinase Inhibitor Library Synthesis

Research groups pursuing ATP‑competitive kinase inhibitors that require a pyrazolo[3,4‑b]pyridine core should prioritize this compound. The documented single‑regioisomer outcome eliminates isomer separation, enabling parallel library synthesis with higher throughput and fewer failed reactions [1]. The mild deprotection conditions preserve sensitive functional groups that would be compromised under hydrogenolysis or strong acid protocols [2], making the compound suitable for late‑stage diversification strategies.

Fungicidal Combination Screening

The BASF patent family explicitly covers synergistic mixtures containing 5‑amino‑3‑oxo‑2,3‑dihydro‑pyrazoles, confirming industrial relevance [1]. Procurement of this compound enables straightforward derivatization at the 5‑amino position (acylation, sulfonylation, reductive amination) while the ethoxycarbonyl group can be retained to modulate logP or removed to expose a hydrogen‑bond donor. This dual versatility is valuable for generating diverse screening sets targeting Colby synergy coefficients of +15% or higher [1].

p38α MAP Kinase Probe Development

The 5‑amino‑pyrazole scaffold has been co‑crystallized with p38α (PDB: 3OCG) and delivers picomolar biochemical potency with >100‑fold isoform selectivity [1][2]. Researchers synthesizing chemical probes for the p38α signaling pathway can use this building block to access the privileged pyrazolo[3,4‑b]pyridine chemotype, confident that the core scaffold has been validated in both biochemical and cellular TNFα inhibition assays (IC₅₀ = 68 nM in human whole blood) [2].

Multi-Gram Intermediate Supply

For CROs and internal process groups requiring reproducible, multi‑gram quantities of a pyrazole intermediate, the consistent ≥95% commercial purity and the documented high‑yielding deprotection protocol (>90%) provide a reliable cost model [1][2]. The avoidance of regioisomer separation at scale translates to lower solvent consumption and reduced waste, which are critical factors in COGS calculations for pre‑clinical supply chains [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective pyrazolo[3,4-b]pyridine scaffold access
Regioisomeric purity and deprotection compatibility
Fungicidal combination screening
Derivatizable 5-amino core; ethoxycarbonyl for logP modulation
Synergy coefficient reproducibility and patent landscape alignment
p38α MAP kinase probe development
Privileged 5-aminopyrazole pharmacophore; validated binding mode
Target engagement and isoform selectivity in cellular assays
Multi-gram intermediate supply
Consistent commercial purity; high-yielding deprotection protocol
Scalability, cost of goods, and waste reduction
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